molecular formula C19H19N3O B2935848 CDK5 inhibitor 20-223 CAS No. 865317-30-2

CDK5 inhibitor 20-223

Katalognummer B2935848
CAS-Nummer: 865317-30-2
Molekulargewicht: 305.381
InChI-Schlüssel: AGVIDDQHAQSPIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CDK5 inhibitor 20-223 is a potent inhibitor of CDK2 and CDK5 with IC50s of 6.0 and 8.8 nM, respectively . It has been identified as an effective agent against colorectal cancer (CRC) .


Synthesis Analysis

The synthesis and characterization of CDK5 inhibitor 20-223 was carried out in a lab . The compound was subjected to a series of cell-free and cell-based studies to understand its anti-tumor effects . In vitro, 20-223 was found to be most potent against CDK2 and CDK5 .


Chemical Reactions Analysis

In cell-based studies, 20-223 was found to inhibit the kinase activity of CDK5 and CDK2 in multiple CRC cell lines . It also induced a dose-dependent decrease in pRB (S807/811) and pFAK (S732) levels .

Wissenschaftliche Forschungsanwendungen

CDK5 in Colorectal Cancer

Research on the role of CDK5 in colorectal cancer (CRC) has shown that CDK5 is upregulated and overexpressed in metastatic tumors compared to primary colon tumors. Inhibiting CDK5 using 20-223 led to a decrease in the expression of anti-apoptotic mediators and reduced cell proliferation and migration. It also induced cell death and arrested cells in the G2M transition in vitro, and effectively halted tumor progression and tumor weight in vivo. These findings suggest a potential role for 20-223 as a therapeutic agent in CRC metastases (Robb, 2015).

CDK5 Inhibitor Characterization

In a study characterizing CDK5 inhibitors, 20-223 (CP668863) was found to be potent against CDK2 and CDK5 in colorectal cancer (CRC) cell lines. It inhibited migration of CRC cells and showed nanomolar potency across multiple CRC cell lines. Cell cycle analyses revealed that 20-223 induced cell cycle arrest, suggesting its potential as a treatment for CRC (Robb et al., 2017).

Bioanalytical Method for CDK5 Inhibitor Quantitation

A study developed a sensitive method for quantifying 20-223 in mouse plasma, which was applied to plasma protein binding and in vitro metabolism studies. This method revealed that 20-223 was highly bound to mouse plasma proteins and identified hydroxylation as the major metabolic pathway (Bala et al., 2020).

CDK5 in Neurological Disorders

Research on CDK5 inhibitors has extended to neurological disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD). Machine learning-based virtual screening identified novel CDK5 inhibitors with enzyme inhibitory activity and antiproliferative activity in ovarian and colon cancer cells (Di Stefano et al., 2022).

CDK5 in Neurobehavior

A study focusing on a brain-permeable Cdk5 inhibitor found that systemic administration of this inhibitor altered neurobehavior. This suggests a potential for CDK5 inhibitors in treating a range of neurological and neuropsychiatric conditions (Umfress et al., 2022).

CDK5 in Neural Crest Tumors

Investigation into the potential role of CDK5 inhibitors in treating neural crest tumors showed that various inhibitors, including 20-223, effectively inhibited enzyme activity and tumor growth at clinically achievable concentrations. This supports the potential of CDK5 inhibitors in treating neural crest and pediatric solid tumor cell lines (Norris et al., 2016).

Eigenschaften

IUPAC Name

N-(5-cyclobutyl-1H-pyrazol-3-yl)-2-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c23-19(20-18-12-17(21-22-18)15-6-3-7-15)11-13-8-9-14-4-1-2-5-16(14)10-13/h1-2,4-5,8-10,12,15H,3,6-7,11H2,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVIDDQHAQSPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NN2)NC(=O)CC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CDK5 inhibitor 20-223

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.